5-(dimethylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide
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Overview
Description
5-(dimethylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a furan ring, a dimethylsulfamoyl group, and a propan-2-yl-substituted phenyl group
Scientific Research Applications
5-(dimethylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization One common approach involves the reaction of furan-2-carboxylic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(dimethylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-(dimethylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s furan ring and dimethylsulfamoyl group play crucial roles in its binding affinity and specificity. Additionally, its propan-2-yl-substituted phenyl group may enhance its lipophilicity, facilitating its interaction with hydrophobic regions of target proteins.
Comparison with Similar Compounds
Similar Compounds
5-(methylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide: Similar structure but with a methylsulfamoyl group instead of a dimethylsulfamoyl group.
5-(dimethylsulfamoyl)-N-[4-(methyl)phenyl]furan-2-carboxamide: Similar structure but with a methyl-substituted phenyl group instead of a propan-2-yl-substituted phenyl group.
Uniqueness
5-(dimethylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylsulfamoyl group enhances its solubility and stability, while the propan-2-yl-substituted phenyl group contributes to its lipophilicity and potential interactions with biological targets.
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-N-(4-propan-2-ylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11(2)12-5-7-13(8-6-12)17-16(19)14-9-10-15(22-14)23(20,21)18(3)4/h5-11H,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXYJWFDTRSXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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